molecular formula C10H11BrO B13025020 4-(3-Bromopropyl)benzaldehyde

4-(3-Bromopropyl)benzaldehyde

Cat. No.: B13025020
M. Wt: 227.10 g/mol
InChI Key: PBSSLOVVHKFJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromopropyl)benzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where a bromopropyl group is attached to the fourth position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Friedel-Crafts acylation of benzene to introduce the propyl group, followed by bromination to attach the bromine atom .

Industrial Production Methods

In industrial settings, the production of 4-(3-Bromopropyl)benzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromopropyl)benzaldehyde is used in scientific research for various purposes:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde and bromopropyl groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromopropyl group can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropyl)benzaldehyde is unique due to the presence of both the bromine and propyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

4-(3-bromopropyl)benzaldehyde

InChI

InChI=1S/C10H11BrO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8H,1-2,7H2

InChI Key

PBSSLOVVHKFJSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCBr)C=O

Origin of Product

United States

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